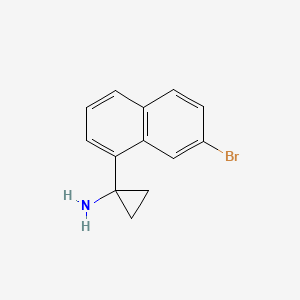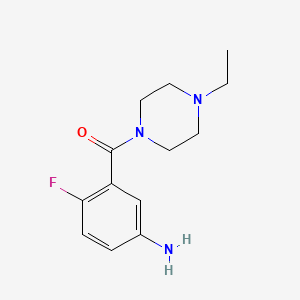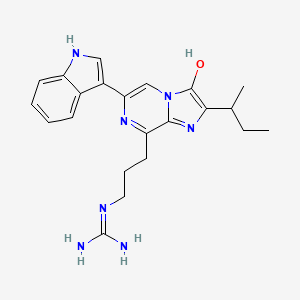
Vargulin trifluoroacetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vargulin trifluoroacetate salt involves the extraction of Cypridina luciferin from marine organisms followed by its conversion to the trifluoroacetate salt form. The process typically includes the following steps:
Extraction: Cypridina luciferin is extracted from the marine organism Cypridina noctiluca.
Purification: The extracted luciferin is purified using chromatographic techniques.
Conversion: The purified luciferin is then reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Mass Extraction: Large quantities of Cypridina noctiluca are harvested, and luciferin is extracted.
Bulk Purification: High-throughput chromatographic methods are used for purification.
Salt Formation: The purified luciferin is converted to the trifluoroacetate salt using trifluoroacetic acid in industrial reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Vargulin trifluoroacetate salt primarily undergoes chemiluminescent reactions. These reactions involve the oxidation of luciferin by luciferase, resulting in the emission of light.
Common Reagents and Conditions
Reagents: Luciferase enzyme, oxygen.
Conditions: Aqueous environment, typically at physiological pH and temperature.
Major Products
The major product of the chemiluminescent reaction is oxyluciferin, which emits light at a wavelength of approximately 465 nm .
Applications De Recherche Scientifique
Vargulin trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent marker in various chemical assays.
Biology: Employed in bioluminescence assays to study gene expression and cellular processes.
Medicine: Utilized in diagnostic assays for detecting specific biomolecules.
Industry: Applied in environmental monitoring and quality control processes
Mécanisme D'action
The mechanism of action of Vargulin trifluoroacetate salt involves its oxidation by the luciferase enzyme. The luciferase catalyzes the oxidation of luciferin, resulting in the formation of oxyluciferin and the emission of light. This light emission is used as a readout in various assays to detect the presence of specific molecules or to monitor biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Luciferin: Derived from fireflies, used in similar bioluminescent assays.
Coelenterazine: Found in marine organisms like jellyfish, used in bioluminescence applications.
Uniqueness
Vargulin trifluoroacetate salt is unique due to its high luminescence efficiency and stability compared to other luciferins. It emits light at a specific wavelength (465 nm), making it suitable for applications requiring precise detection .
Propriétés
Numéro CAS |
7273-34-9 |
|---|---|
Formule moléculaire |
C22H27N7O |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
2-[3-[2-butan-2-yl-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine |
InChI |
InChI=1S/C22H27N7O/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25) |
Clé InChI |
AVNJFDTZJJNPKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


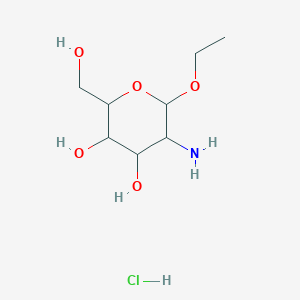
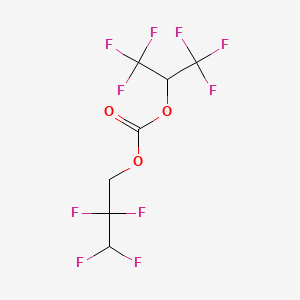
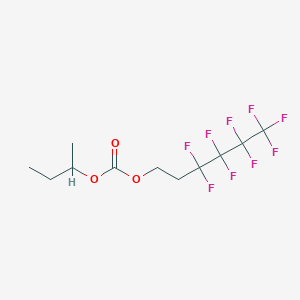
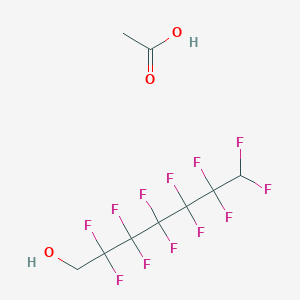
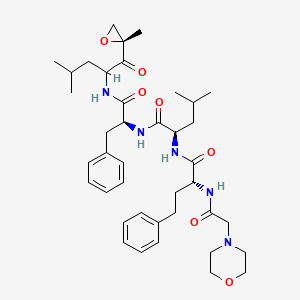
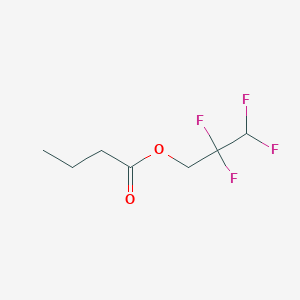

![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)

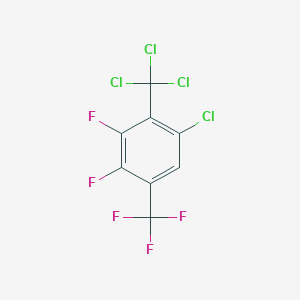
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
